molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]piridazina CAS No. 113501-27-2

6-Fluoroimidazo[1,2-b]piridazina

Número de catálogo: B044439
Número CAS: 113501-27-2
Peso molecular: 137.11 g/mol
Clave InChI: URQYCXJSMFGDRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H4FN3. It is a derivative of imidazo[1,2-b]pyridazine, where a fluorine atom is substituted at the 6th position of the pyridazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Anticancer Activity
6-Fluoroimidazo[1,2-b]pyridazine derivatives have shown promise as potential anticancer agents. Research indicates that compounds incorporating this scaffold can inhibit specific kinases associated with cancer progression. For instance, studies have demonstrated that these derivatives can selectively target the AAK1 kinase, which plays a crucial role in endocytosis and receptor-mediated signaling pathways. Inhibition of AAK1 has been linked to reduced cancer cell proliferation and enhanced apoptosis in tumor models .

B. Antimicrobial Properties
The imidazo[1,2-b]pyridazine framework has also been explored for its antibacterial properties. Compounds derived from this structure exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This makes them potential candidates for developing new antibiotics .

C. Neurological Disorders
Research has identified 6-Fluoroimidazo[1,2-b]pyridazine as a scaffold for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to modulate kinase activity suggests it could influence neuroprotective pathways, potentially alleviating symptoms associated with these conditions .

Biological Mechanisms

A. Molecular Recognition
The unique physicochemical properties of the pyridazine ring contribute to its ability to engage in hydrogen bonding and π-π stacking interactions. These interactions are critical in drug-target binding and can enhance the selectivity and potency of therapeutic agents derived from 6-Fluoroimidazo[1,2-b]pyridazine .

B. Structure-Activity Relationship (SAR) Studies
SAR studies highlight the importance of substituents on the imidazo[1,2-b]pyridazine scaffold in determining biological activity. Variations in functional groups can significantly impact the compound's efficacy against specific biological targets, underscoring the need for careful design in drug development .

Case Studies

Study Objective Findings
Study on AAK1 InhibitionEvaluate the anticancer potential of 6-Fluoroimidazo[1,2-b]pyridazine derivativesIdentified compounds that effectively inhibit AAK1, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity AssessmentTest antibacterial properties against resistant strainsDemonstrated significant activity against Pseudomonas aeruginosa and other pathogens, suggesting potential for new antibiotic development .
Neuroprotective EffectsInvestigate effects on neurodegenerative disease modelsCompounds showed modulation of pathways associated with neuronal survival, indicating promise for treating Alzheimer's disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with a fluorinated reagent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

Industrial production of 6-Fluoroimidazo[1,2-b]pyridazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can introduce various functional groups at the fluorine position .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-Fluoroimidazo[1,2-b]pyridazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Actividad Biológica

6-Fluoroimidazo[1,2-b]pyridazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroimaging. This article summarizes the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.

Synthesis and Structural Insights

The synthesis of 6-Fluoroimidazo[1,2-b]pyridazine typically involves nucleophilic aromatic substitution and cyclization reactions. The introduction of the fluorine atom at the 6-position is crucial for enhancing the compound's biological activity. The general synthetic route includes:

  • Formation of Imidazo[1,2-b]pyridazine Backbone : This is achieved through condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under basic conditions.
  • Substitution Patterns : Various substituents can be introduced at the 2- and 6-positions to modulate activity and selectivity against specific biological targets.

Binding Affinity to Amyloid Plaques

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant binding affinities to amyloid plaques associated with Alzheimer's disease. A notable study demonstrated that certain derivatives showed binding affinities ranging from 11.0 nM to over 1000 nM, with a specific compound (2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine) exhibiting a high binding affinity of Ki=11.0nMK_i=11.0\,\text{nM} .

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives

Compound NameBinding Affinity (KiK_i in nM)
Compound 1>1000
Compound 2100
Compound 350
Compound 411

This suggests that modifications at the 6-position significantly influence binding affinity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Inhibition of Kinases

Another area of interest is the inhibition of TAK1 kinase, which plays a role in various cancers, including multiple myeloma. Recent studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit TAK1 activity in the nanomolar range, which is promising for therapeutic applications .

Table 2: Inhibition Potency Against TAK1 Kinase

Compound NameGI50 (µM)Remarks
Compound A<0.5Excellent potency
Compound B~1.0Moderate potency
Compound C>5Poor inhibition

The introduction of morpholine groups at specific positions has been shown to enhance both solubility and metabolic stability, thereby improving bioavailability and receptor binding affinity .

Case Study: Neuroimaging Applications

In a clinical context, compounds derived from imidazo[1,2-b]pyridazine are being investigated as potential radiotracers for positron emission tomography (PET). Their ability to bind specifically to amyloid plaques positions them as candidates for non-invasive imaging techniques in Alzheimer's disease diagnostics .

Case Study: Cancer Treatment

A study evaluated the efficacy of imidazo[1,2-b]pyridazine derivatives against multiple myeloma cells. Compounds exhibiting nanomolar GI50 values were identified as effective inhibitors of cell growth, suggesting their potential as therapeutic agents in oncology .

Propiedades

IUPAC Name

6-fluoroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYCXJSMFGDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569009
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113501-27-2
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoro-pyridazin-3-ylamine [108784-42-5] (10 g, 89 mmol) was combined with a 50% (w/v) aqueous solution of chloroacetaldehyde [107-20-0] (23 mL, 177 mmol) in n-butanol (150 mL) and stirred at reflux for 1 h. The cooled reaction solution was reduced in volume and diluted with diethyl ether to precipitate a brown solid, which was collected by filtration, to yield 12.0 g. LRMS (ESI) m/z 138.0 [(M+H)]+, calc'd for C6H4FN3: 137.12.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroimidazo[1,2-b]pyridazine
Reactant of Route 2
6-Fluoroimidazo[1,2-b]pyridazine
Reactant of Route 3
6-Fluoroimidazo[1,2-b]pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.